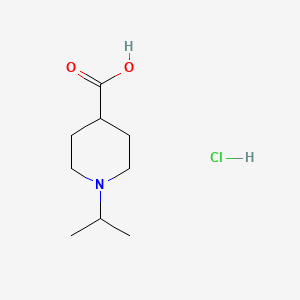

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

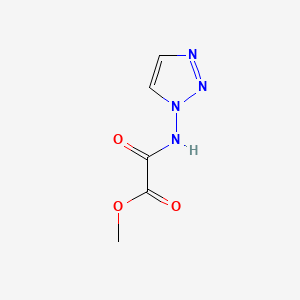

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a chemical compound . It is closely related to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist . Isonipecotic acid consists of a piperidine ring with a carboxylic acid moiety in the iso position .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with a carboxylic acid moiety in the iso position . The molecular formula is C9H18ClNO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 207.7 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures related to 1-isopropyl-piperidine-4-carboxylic acid hydrochloride, demonstrate significant biorenewable potential, serving as precursors for various industrial chemicals. These acids, however, can inhibit microbial fermentation processes, impacting yield and productivity. This inhibition mechanism involves damage to cell membranes and internal pH reduction, which are critical for microbial robustness and metabolic engineering strategies aimed at improving industrial performance (Jarboe et al., 2013).

Novel Carboxylic Acid Bioisosteres

The exploration of carboxylic acid bioisosteres, including derivatives of piperidine carboxylic acids, has been a focal point in medicinal chemistry. These bioisosteres are sought to overcome the limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, or poor membrane permeability. Recent advancements highlight novel carboxylic acid substitutes that exhibit improved pharmacological profiles, underscoring the innovation required in drug design to address these challenges (Horgan & O’Sullivan, 2021).

Reactive Extraction of Carboxylic Acids

The separation of carboxylic acids from aqueous solutions, including those structurally related to this compound, using organic solvents and supercritical fluids, has been extensively studied. This process is vital for the recovery of carboxylic acids produced through fermentation. Supercritical CO2, in particular, offers an efficient, environmentally friendly method for carboxylic acid extraction, presenting a higher yield and simplicity compared to traditional methods (Djas & Henczka, 2018).

Organic Acids in Acidizing Operations

The utilization of organic acids, akin to the carboxylic acid moiety in this compound, has been reviewed for their roles in acidizing operations for carbonate and sandstone formations. These acids, including formic, acetic, citric, and lactic acids, offer alternatives to hydrochloric acid due to their weaker and less corrosive nature. They are used for formation damage removal, dissolution, and as iron sequestering agents, demonstrating the versatility and importance of organic acids in enhancing oil and gas extraction processes (Alhamad et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a partial agonist at the GABA A receptor .

Biochemical Pathways

The compound’s interaction with the GABA A receptor affects the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability and muscle tone .

Result of Action

As a partial agonist of the GABA A receptor, this compound can modulate neuronal activity. By enhancing the effect of GABA, it may contribute to an overall decrease in neuronal excitability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s ionization state, potentially affecting its absorption and distribution. Additionally, the presence of other substances, such as proteins or lipids, could also influence the compound’s pharmacokinetics and pharmacodynamics.

Safety and Hazards

Safety data sheets indicate that this compound is hazardous. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place .

Propiedades

IUPAC Name |

1-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-8(4-6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPJGCZBWYSENC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662987 |

Source

|

| Record name | 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117704-80-0 |

Source

|

| Record name | 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine](/img/structure/B595732.png)

![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B595738.png)

![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)